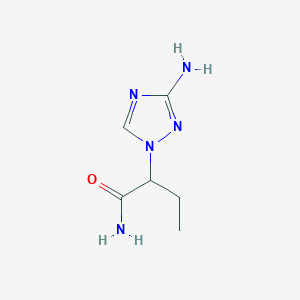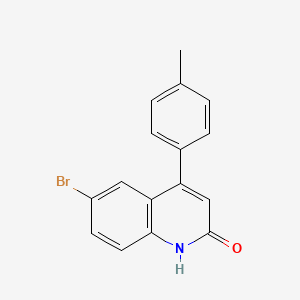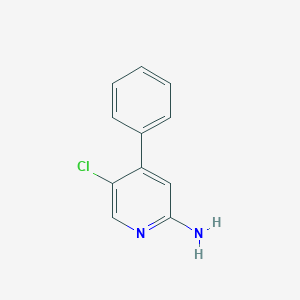
5-Chloro-4-phenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-phenylpyridin-2-amine typically involves the chlorination of 4-phenylpyridin-2-amine. One common method includes the reaction of 4-phenylpyridin-2-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H5C5H3N2NH2+SOCl2→C6H5C5H3N2NHCl+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-phenylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 5-substituted-4-phenylpyridin-2-amines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-phenylpyridin-2-amine or 4-phenylpyridine.
Applications De Recherche Scientifique
5-Chloro-4-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-phenylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine with applications in agrochemicals and pharmaceuticals.
4-Chloropyridine: Another chlorinated pyridine used in similar applications but with different reactivity due to the position of the chlorine atom.
3-Chloropyridine: Used in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.
Uniqueness
5-Chloro-4-phenylpyridin-2-amine is unique due to the presence of both a phenyl group and a chlorine atom on the pyridine ring
Propriétés
Numéro CAS |
1232431-91-2 |
|---|---|
Formule moléculaire |
C11H9ClN2 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
5-chloro-4-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clé InChI |
KYTPDOQYURFLOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


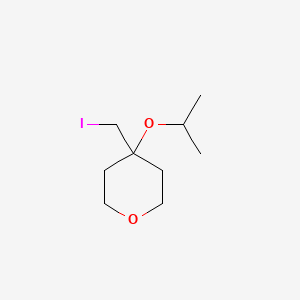
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

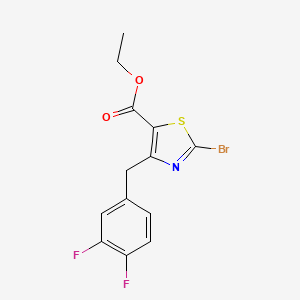
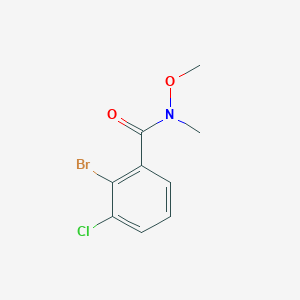
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
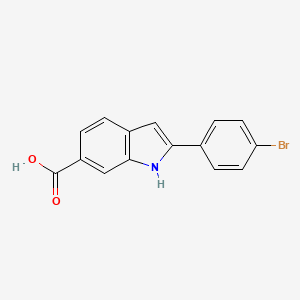
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
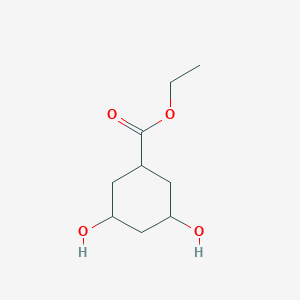
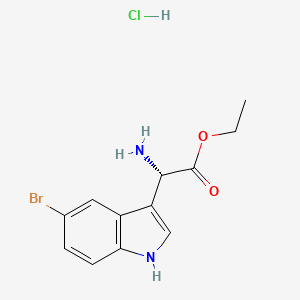
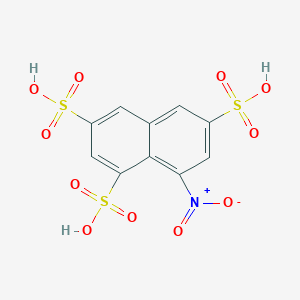
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
